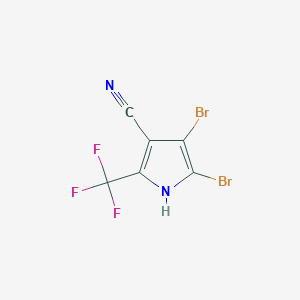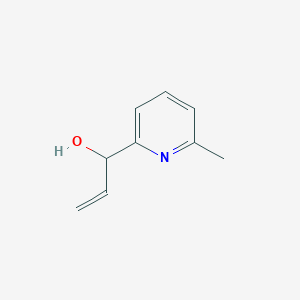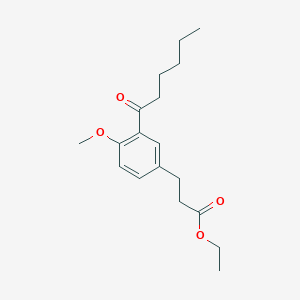![molecular formula C13H23NO2 B8593535 [4-[Cyclopropyl(oxetan-3-yl)amino]cyclohexyl]methanol](/img/structure/B8593535.png)
[4-[Cyclopropyl(oxetan-3-yl)amino]cyclohexyl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-[Cyclopropyl(oxetan-3-yl)amino]cyclohexyl]methanol is a complex organic compound that features a cyclopropyl group, an oxetane ring, and a cyclohexyl group attached to a methanol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-[Cyclopropyl(oxetan-3-yl)amino]cyclohexyl]methanol typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through a cyclization reaction involving a suitable diol and a dehydrating agent.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable alkene and a carbene precursor.
Coupling with Cyclohexylamine: The oxetane and cyclopropyl intermediates are then coupled with cyclohexylamine under appropriate conditions to form the desired amine.
Reduction to Methanol: The final step involves the reduction of the amine to the corresponding methanol derivative using a reducing agent such as lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
化学反应分析
Types of Reactions
[4-[Cyclopropyl(oxetan-3-yl)amino]cyclohexyl]methanol can undergo various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to the corresponding aldehyde or carboxylic acid using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding amine or alkane using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, hydrogen gas with palladium on carbon.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in tetrahydrofuran.
Major Products Formed
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Amine or alkane derivatives.
Substitution: Halogenated derivatives or other substituted products.
科学研究应用
[4-[Cyclopropyl(oxetan-3-yl)amino]cyclohexyl]methanol has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and autoimmune diseases.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific properties, such as high strength and flexibility.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.
Industrial Applications: It is explored for its potential use in the synthesis of advanced polymers and other industrial chemicals.
作用机制
The mechanism of action of [4-[Cyclopropyl(oxetan-3-yl)amino]cyclohexyl]methanol involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and the context in which the compound is used.
相似化合物的比较
Similar Compounds
(4-(Cyclopropyl(oxetan-3-yl)amino)cyclohexyl)amine: Similar structure but with an amine group instead of a methanol group.
(4-(Cyclopropyl(oxetan-3-yl)amino)cyclohexyl)ethanol: Similar structure but with an ethanol group instead of a methanol group.
(4-(Cyclopropyl(oxetan-3-yl)amino)cyclohexyl)propane: Similar structure but with a propane group instead of a methanol group.
Uniqueness
[4-[Cyclopropyl(oxetan-3-yl)amino]cyclohexyl]methanol is unique due to the presence of the methanol group, which imparts specific chemical reactivity and potential biological activity. The combination of the cyclopropyl, oxetane, and cyclohexyl groups also contributes to its distinct properties and makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C13H23NO2 |
|---|---|
分子量 |
225.33 g/mol |
IUPAC 名称 |
[4-[cyclopropyl(oxetan-3-yl)amino]cyclohexyl]methanol |
InChI |
InChI=1S/C13H23NO2/c15-7-10-1-3-11(4-2-10)14(12-5-6-12)13-8-16-9-13/h10-13,15H,1-9H2 |
InChI 键 |
RILBCRXXBIWQTK-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CCC1CO)N(C2CC2)C3COC3 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
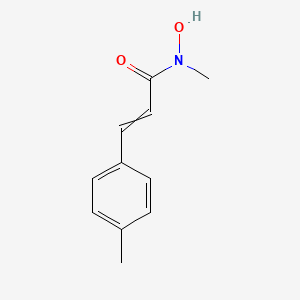
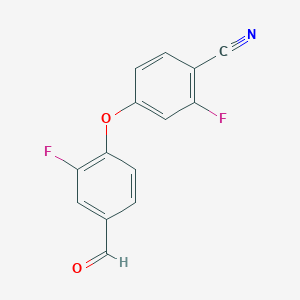
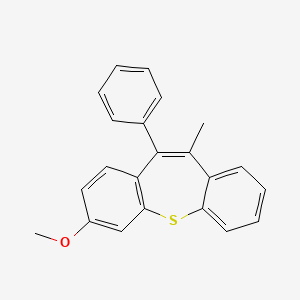
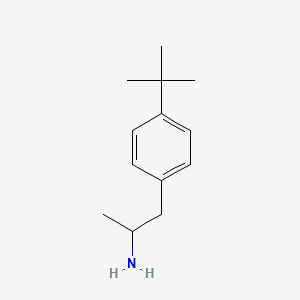
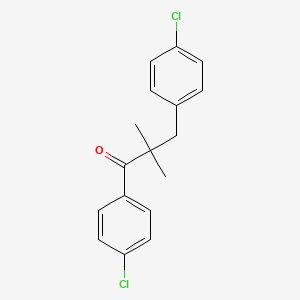

![Ethyl 6-chloro-8-morpholinoimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B8593490.png)




